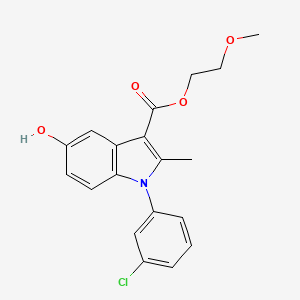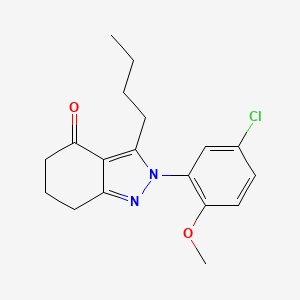![molecular formula C14H16N2O3S B11499159 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one](/img/structure/B11499159.png)
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a nitro group, an amino group, and a thiochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one typically involves multi-step organic reactions. One common method includes the nitration of a thiochromenone derivative followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylbutan-2-amine: A primary aliphatic amine with similar structural features.
4-Amino-2-methylbutan-2-ol: Contains an amino group and a hydroxyl group, making it structurally related.
N-(2,3-dimethylbutan-2-yl)-3-methylaniline: Another compound with a similar amino group and alkyl chain.
Uniqueness
4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is unique due to its thiochromenone core and the presence of both nitro and amino groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-(2-methylbutan-2-ylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-14(2,3)15-11-9-7-5-6-8-10(9)20-13(17)12(11)16(18)19/h5-8,15H,4H2,1-3H3 |
InChI Key |
SSCDJGWGSIKICV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chromen-2-one, 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B11499080.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-phenylethyl)benzamide](/img/structure/B11499095.png)
![11-(4-fluorophenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11499099.png)

![3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11499118.png)
![[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499120.png)
![Acetic acid, 2-[[8-(1H-1,2,3,4-tetrazol-1-yl)-2-naphthalenyl]oxy]-, methyl ester](/img/structure/B11499124.png)
![3,4-diamino-N,N'-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11499127.png)
![3-{[(4-chlorophenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B11499128.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499132.png)
![[4-(3,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499139.png)
![ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499142.png)

![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11499167.png)
